1-Nitropropene
CAS No.: 3156-70-5
Cat. No.: VC3879402
Molecular Formula: C3H5NO2
Molecular Weight: 87.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3156-70-5 |
|---|---|
| Molecular Formula | C3H5NO2 |
| Molecular Weight | 87.08 g/mol |
| IUPAC Name | 1-nitroprop-1-ene |
| Standard InChI | InChI=1S/C3H5NO2/c1-2-3-4(5)6/h2-3H,1H3 |
| Standard InChI Key | RIHXMHKNTLBIPJ-UHFFFAOYSA-N |
| Isomeric SMILES | C/C=C/[N+](=O)[O-] |
| SMILES | CC=C[N+](=O)[O-] |
| Canonical SMILES | CC=C[N+](=O)[O-] |
Introduction
Chemical Structure and Electronic Properties
1-Nitropropene (CAS 17082-05-2) is an α,β-unsaturated nitro compound with the structural formula CH₂=CH-CH₂-NO₂. The nitro group confers significant electron-withdrawing effects, polarizing the double bond and enhancing electrophilicity at the β-carbon. Computational analyses using Conceptual Density Functional Theory (CDFT) reveal a charge distribution of +0.25 e at the β-carbon, facilitating nucleophilic attacks . The molecule’s global electrophilicity index (ω = 5.03–5.59 eV) and nucleophilicity index (N = 3.29 eV) highlight its reactivity in polar reactions .
Table 1: Key Physicochemical Properties
Synthesis and Production Methods
Dehydrohalogenation of Halo-Nitroalkanes
1-Nitropropene is synthesized via dehydrohalogenation of 2-chloro-1-nitropropane using base catalysts like pyridine or picoline. This method yields 70–82% under mild conditions (25–50°C) . For example, 3,3,3-trichloro-1-nitropropene is produced by eliminating HCl from 1,1,1-trichloro-2-nitropropane in the presence of picoline .
Thermal Decomposition
High-temperature pyrolysis (400°C) of 2-chloro-1-nitroethane in the gas phase generates 1-nitropropene with 30% yield, though side products like nitrous oxides are common .
Elimination Reactions
Dehydration of 2-nitropropan-1-ol using agents like DCHCDI (dichlorocyclohexylcarbodiimide) at 35°C produces 1-nitropropene efficiently . This method avoids competitive isomerization to 2-nitropropane, a common issue in vapor-phase nitration .
Reactivity and Applications in Organic Synthesis
Cycloaddition Reactions
1-Nitropropene participates in [3+2] cycloadditions with nitrones to form nitroisoxazolidines. For instance, reactions with Z-C-(3-pyridyl)-N-methylnitrone yield products with >90% regioselectivity, driven by secondary orbital interactions (SOI) between the nitro group and aromatic rings . These adducts are precursors to nicotinoid pharmaceuticals .
Michael Additions
The electrophilic β-carbon reacts with nucleophiles (e.g., amines, thiols) in Michael additions. Halogenated derivatives like 3,3,3-trichloro-1-nitropropene exhibit enhanced regioselectivity due to steric and electronic effects .
Industrial Applications
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Pharmaceuticals: Serves as a building block for antitumor agents and antibacterials .
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Materials Science: Acts as a solvent in polymer synthesis and a chain-transfer agent in radical polymerization .
| Hazard Class | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | H301 | Use PPE; avoid ingestion |
| Skin Sensitization | H317 | Wear gloves; ensure ventilation |
| Respiratory Sensitization | H334 | Use fume hoods |
Recent Research Advancements
Computational Studies
Molecular Electron Density Theory (MEDT) analyses reveal that 1-nitropropene’s reactions proceed via a two-stage, one-step mechanism. For example, [3+2] cycloadditions with nitrones involve pseudoradical center formation at the β-carbon, followed by bond coupling .
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